

Application Notes and Protocols: Flight Control Systems of the Bell P-59 Airacomet

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Compound of Interest

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Abstract: This document provides a detailed technical overview of the flight control systems of the Bell P-59 Airacomet, the first jet-powered aircraft developed in the United States. While the terminology of "Application Notes and Protocols" is adapted from the life sciences, this document will adhere to its spirit by presenting technical data, system functionalities, and testing methodologies in a structured and detailed format. The primary audience includes aerospace historians, engineers, and researchers interested in the evolution of early jet aircraft control systems.

Introduction: The Bell P-59 Airacomet

The Bell P-59 Airacomet was a twin-engine, single-seat jet fighter that first flew on October 1, 1942.^{[1][2]} Developed in extreme secrecy, the project was initiated after U.S. General Henry "Hap" Arnold was briefed on the British jet program in 1941.^{[3][4]} Bell Aircraft Corporation was chosen to develop the airframe, with General Electric tasked to produce an American version of the British Whittle turbojet engine.^{[3][4]}

While the P-59's performance was ultimately underwhelming compared to contemporary piston-engine fighters like the P-51 Mustang and even other early jets like the Gloster Meteor, it served as a crucial testbed.^{[4][5]} It provided the U.S. Army Air Forces (USAAF) and Navy with invaluable experience in the operation, maintenance, and flight characteristics of jet aircraft, paving the way for more advanced designs like the Lockheed P-80 Shooting Star.^{[6][7][8]} The flight control system, though conventional in its core design, was integral to understanding the unique challenges of jet-powered flight.

Flight Control System Architecture

The P-59's flight control system was a conventional mechanical system, directly linking the pilot's controls to the flight surfaces via cables, pushrods, and bellcranks. Unlike later, more advanced jet aircraft that would require hydraulic boosting due to higher speeds and control forces, the P-59's system was manually operated. The primary control surfaces were fabric-covered, a common practice for the era, though some later models featured aluminum-covered flaps.^{[3][9][10]}

Primary Control Axes:

- Pitch Control: Controlled by the elevator, located on the horizontal stabilizer.
- Roll Control: Controlled by ailerons on the trailing edge of the wings.
- Yaw Control: Controlled by the rudder on the vertical stabilizer.

Secondary Controls:

- Flaps: Electrically operated flaps were used to increase lift for takeoff and landing.^{[9][10]} The choice of an electrical system was seen as less complex and lighter than a hydraulic equivalent.^[9]
- Trim: Trim tabs were available to nullify control forces and maintain a desired flight attitude without constant pilot input.

System Components and Specifications

Quantitative data on the precise specifications of the P-59's control surfaces is not extensively detailed in publicly available documents. However, general airframe specifications provide context for the control system's operational environment.

Parameter	Specification (P-59B Model)	Reference
Wingspan	45 ft 6 in (13.87 m)	[11]
Wing Area	386 sq ft (35.9 m ²)	[11]
Length	38 ft 2 in (11.63 m)	[11]
Maximum Speed	413 mph (665 km/h)	[5][12]
Service Ceiling	46,200 ft (14,080 m)	[5][12]
Landing Gear	Electrically retracted tricycle gear	[4][9][13]
Control Surfaces	Primarily fabric-covered	[9][10]
Flaps	Electrically operated	[9][10]
Hydraulic System	Single system for landing gear and brakes only	[9]

Experimental Protocols: Flight Testing and Evaluation

The flight testing of the **XP-59A** and subsequent YP-59A models was conducted at Muroc Army Air Field (now Edwards Air Force Base).[11][12] These tests were designed to evaluate the aircraft's performance, stability, and control characteristics.

Protocol 4.1: Initial Flight Trials and Stability Assessment

- Objective: To assess basic flight characteristics, stability, and control effectiveness.
- Methodology:
 - Initial high-speed taxi tests were performed to evaluate ground handling. The first unintentional flight occurred during one of these tests on October 1, 1942.[1][11]
 - The official first flight was conducted on October 2, 1942, by a military pilot.[1][14]

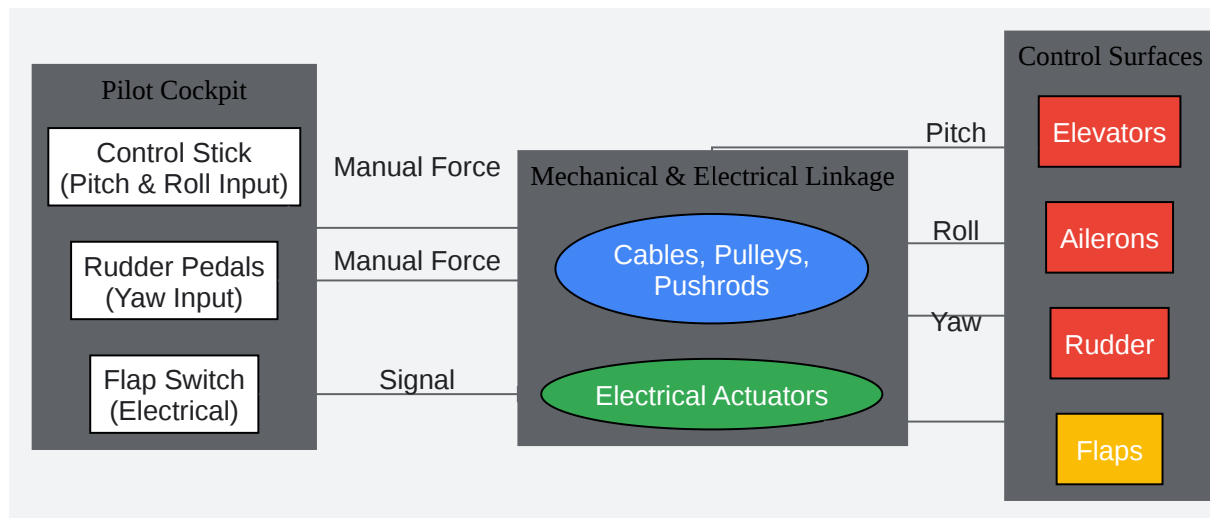
- Test pilots would perform a series of prescribed maneuvers at various altitudes and airspeeds to evaluate the response of the control surfaces.
- To record flight data, some prototypes were modified with an open observer's cockpit in the nose, replacing the armament bay.[\[6\]](#)[\[13\]](#)
- Observed Outcomes:
 - Pilots noted the smooth flight characteristics due to the absence of propeller vibration.[\[2\]](#)
 - Significant issues with stability were identified. The aircraft tended to have poor lateral and directional stability, especially at speeds over 290 mph.[\[4\]](#)[\[15\]](#) It was prone to yawing and swaying.[\[3\]](#)[\[15\]](#)
 - The slow throttle response of the early jet engines was a major challenge for pilots accustomed to the instantaneous power changes of piston engines.[\[5\]](#)[\[9\]](#)

Protocol 4.2: Performance Comparison Trials

- Objective: To compare the P-59's performance against contemporary piston-engine fighters.
- Methodology:
 - In February 1944, mock combat trials were conducted between the YP-59A and front-line fighters such as the Lockheed P-38 Lightning and Republic P-47 Thunderbolt.[\[4\]](#)[\[12\]](#)
 - The trials involved simulated dogfights and performance races to assess speed, climb rate, and maneuverability.
- Observed Outcomes:
 - The P-59 was found to be outperformed by the existing piston-engine fighters in nearly all respects.[\[4\]](#)[\[12\]](#) Its speed advantage was negligible, and its acceleration and climb rates were inferior.
 - These results led to the conclusion that the P-59 was not suitable for combat and the production order was significantly reduced.[\[13\]](#) The aircraft was subsequently relegated to a training role to familiarize pilots with jet aircraft operations.[\[4\]](#)[\[7\]](#)

System Logic and Workflow Diagrams

The following diagrams illustrate the logical flow of the P-59's flight control system.



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Caption: Logical flow from pilot input to control surface actuation in the P-59.

Conclusion

The flight control system of the Bell P-59 Airacomet was a product of its time: a conventional, manually operated mechanical system applied to a revolutionary new form of propulsion. While the airframe and its controls were not advanced, their application in the context of jet power provided critical lessons. The documented instability and poor handling characteristics highlighted that simply mating a conventional airframe with jet engines was insufficient. This experience underscored the need for new aerodynamic designs and, eventually, more advanced control systems (like hydraulic boosting and yaw dampers) to cope with the higher speeds and unique flight envelopes of future jet aircraft. The P-59, therefore, stands as a foundational data point in the evolution of modern flight controls.

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- To cite this document: BenchChem. [Application Notes and Protocols: Flight Control Systems of the Bell P-59 Airacomet]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2730304#flight-control-systems-of-the-first-american-jet]

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